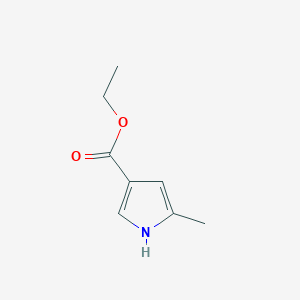

ethyl 5-methyl-1H-pyrrole-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDURADJPCIWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503486 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-50-0 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical properties of a key derivative, ethyl 5-methyl-1H-pyrrole-3-carboxylate, a versatile building block in organic synthesis and drug discovery.[2][3] This document will delve into its synthesis, physical and spectroscopic characteristics, reactivity, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Ethyl 5-methyl-1H-pyrrole-3-carboxylate (CAS Number: 2199-50-0) possesses a pyrrole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.[2] This substitution pattern significantly influences the molecule's reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Melting Point | 72-72.5 °C | [5] |

| Boiling Point | 135-150 °C at 0.5 Torr | [5] |

| Density | 1.106 g/cm³ | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] |

Synthesis of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

The synthesis of substituted pyrroles like ethyl 5-methyl-1H-pyrrole-3-carboxylate can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Hantzsch and Paal-Knorr pyrrole syntheses.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles. It involves the condensation of a β-ketoester, an α-halo ketone, and ammonia or a primary amine. For the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, the likely precursors would be ethyl acetoacetate, a 2-halopropanal (e.g., 2-bromopropanal), and ammonia.

Diagram: Hantzsch Pyrrole Synthesis Workflow

A conceptual workflow for the Hantzsch synthesis of the target pyrrole.

Experimental Protocol: A Generalized Hantzsch Approach

-

Enamine Formation: Ethyl acetoacetate is reacted with ammonia to form the corresponding enamine intermediate.

-

Condensation: The enamine then reacts with 2-bromopropanal. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.

-

Workup and Purification: The reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford the final product.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize ethyl 5-methyl-1H-pyrrole-3-carboxylate via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Spectroscopic Characterization

While specific, experimentally verified spectra for ethyl 5-methyl-1H-pyrrole-3-carboxylate are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the pyrrole ring.

-

NH Proton: A broad singlet in the region of 8.0-9.0 ppm.

-

Pyrrole Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the protons at the C2 and C4 positions.

-

Ethyl Group: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

-

Methyl Group: A singlet around 2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 165 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (110-140 ppm).

-

Ethyl Group Carbons: Signals around 60 ppm (CH₂) and 14 ppm (CH₃).

-

Methyl Group Carbon: A signal in the upfield region, around 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the range of 1250-1300 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (153.18). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ethyl group.

Reactivity of the Pyrrole Ring

The reactivity of the pyrrole ring in ethyl 5-methyl-1H-pyrrole-3-carboxylate is influenced by the electron-donating nature of the nitrogen atom and the methyl group, and the electron-withdrawing effect of the ethyl carboxylate group. The pyrrole ring is generally susceptible to electrophilic substitution, with a preference for reaction at the positions with the highest electron density.

Electrophilic Aromatic Substitution

Due to the directing effects of the substituents, electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating ester group. The C2 position is also a potential site for substitution.

Diagram: Regioselectivity of Electrophilic Substitution

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2199-50-0: Ethyl 5-methyl-1H-pyrrole-3-carboxylate [cymitquimica.com]

- 3. Ethyl 5-methyl-1H-pyrrole-3-carboxylate [myskinrecipes.com]

- 4. Synthonix, Inc > 2199-50-0 | Ethyl 5-methyl-1H-pyrrole-3-carboxylate [synthonix.com]

- 5. 2199-50-0 | CAS DataBase [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of therapeutic agents.[1][2] Its structural confirmation is a critical step in any synthetic campaign, ensuring the integrity of downstream processes and the identity of the final active pharmaceutical ingredient.

The elucidation of this structure relies on a synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis and structure elucidation of ethyl 5-methyl-1H-pyrrole-3-carboxylate.

Section 2: Synthesis Strategy - The Hantzsch Pyrrole Synthesis

A common and efficient method for preparing substituted pyrroles like ethyl 5-methyl-1H-pyrrole-3-carboxylate is the Hantzsch pyrrole synthesis.[3][4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5]

The choice of the Hantzsch synthesis is strategic due to the ready availability of the starting materials and the generally high yields for this class of pyrroles.[6] The proposed mechanism involves the formation of an enamine intermediate from the β-ketoester and ammonia, which then acts as a nucleophile.[3][7]

Mechanistic Considerations

The reaction proceeds through several key steps:

-

Enamine Formation: Ethyl acetoacetate reacts with ammonia to form an enamine.

-

Nucleophilic Attack: The enamine attacks the carbonyl carbon of chloroacetone.

-

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the aromatic pyrrole ring.

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Ammonia (aqueous solution, 28-30%)

-

Ethanol

-

Sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup).

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

-

Add aqueous ammonia and stir the mixture at room temperature.

-

Slowly add chloroacetone to the reaction mixture.

-

Heat the mixture to a gentle reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 5-methyl-1H-pyrrole-3-carboxylate.

Section 3: Spectroscopic Data Interpretation

The cornerstone of structure elucidation is the detailed analysis of spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is essential for determining its molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Exact Mass | 153.078978594 Da[8] |

The high-resolution mass spectrum (HRMS) should confirm the elemental composition, providing strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | ~3300-3400 | Indicates the presence of the pyrrole N-H bond. |

| C=O Stretch (Ester) | ~1680-1710 | Confirms the presence of the ethyl ester carbonyl group. |

| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds of the pyrrole ring. |

| C-H Stretch (sp³) | ~2850-3000 | Aliphatic C-H bonds of the ethyl and methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~8.0-9.0 | Broad Singlet | 1H | - |

| Pyrrole H4 | ~6.5-7.0 | Singlet/Doublet | 1H | Small J if coupled |

| Pyrrole H2 | ~6.0-6.5 | Singlet/Doublet | 1H | Small J if coupled |

| -OCH₂CH₃ | ~4.2 | Quartet | 2H | ~7.1 |

| -CH₃ (at C5) | ~2.2 | Singlet | 3H | - |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H | ~7.1 |

¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Pyrrole C3 & C5 | ~120-140 |

| Pyrrole C2 & C4 | ~110-120 |

| -OCH₂CH₃ | ~60 |

| -CH₃ (at C5) | ~13 |

| -OCH₂CH₃ | ~14 |

2D NMR (COSY and HSQC):

-

COSY (Correlation Spectroscopy): Confirms the coupling between the -OCH₂- protons and the -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

References

- 1. Ethyl 5-methyl-1H-pyrrole-3-carboxylate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of this versatile compound.

Part 1: Core Identifiers and Physicochemical Properties

Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is the first step in its effective utilization.

Key Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for ethyl 5-methyl-1H-pyrrole-3-carboxylate.

| Identifier | Value |

| CAS Number | 2199-50-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | ethyl 5-methyl-1H-pyrrole-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=CNC(=C1)C |

| InChI Key | KCDURADJPCIWEU-UHFFFAOYSA-N |

Physicochemical Data

The physical and chemical properties of ethyl 5-methyl-1H-pyrrole-3-carboxylate dictate its handling, storage, and reactivity in various synthetic applications.

| Property | Value |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 75-79 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Part 2: Synthesis and Reactivity

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern.

Synthetic Routes

The construction of the ethyl 5-methyl-1H-pyrrole-3-carboxylate scaffold can be efficiently achieved through classical condensation reactions. The Paal-Knorr and Hantzsch pyrrole syntheses are particularly relevant.

The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] For the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, the logical precursors would be a 1,4-dicarbonyl compound bearing the required methyl and ethyl carboxylate groups. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.[1]

Conceptual Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr synthesis workflow.

Experimental Protocol: Paal-Knorr Synthesis (Microwave-Assisted) [4]

-

Reactants: A solution of the appropriate 1,4-diketone (e.g., ethyl 2-acetyl-4-oxopentanoate) (1 equivalent) in ethanol. Glacial acetic acid and a primary amine (3 equivalents) are added.

-

Reaction Conditions: The mixture is sealed in a microwave vial and irradiated at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is partitioned between water and ethyl acetate. The aqueous phase is extracted multiple times with ethyl acetate.

-

Purification: The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.

The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction provides a convergent approach to highly substituted pyrroles.

Reactivity and Key Transformations

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substituents on the ring, namely the electron-withdrawing ethyl carboxylate group at the 3-position and the electron-donating methyl group at the 5-position, influence the regioselectivity of these reactions.

A crucial reaction of ethyl 5-methyl-1H-pyrrole-3-carboxylate and its derivatives in the context of pharmaceutical synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the electron-rich C2 or C4 positions.[5][6] The Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[5][6]

This formylation is a key step in the synthesis of intermediates for drugs like Sunitinib, where a formyl group is required for subsequent condensation reactions.[7][8] For instance, the formylation of a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is a documented step in the synthesis of a key Sunitinib intermediate.[9][10]

Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack formylation workflow.

Part 3: Applications in Drug Development and Agrochemicals

The true value of ethyl 5-methyl-1H-pyrrole-3-carboxylate lies in its role as a versatile scaffold for the construction of complex, biologically active molecules. Its derivatives are integral to the synthesis of a range of therapeutic agents and agrochemicals.

Pharmaceutical Applications

The pyrrole nucleus is a common feature in many approved drugs and clinical candidates due to its ability to participate in various biological interactions.[11][12]

A prominent example of the application of a derivative of ethyl 5-methyl-1H-pyrrole-3-carboxylate is in the synthesis of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13]

The synthesis of Sunitinib involves the preparation of a key intermediate, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[7][8] This intermediate is synthesized from a precursor that can be derived from ethyl 5-methyl-1H-pyrrole-3-carboxylate through a series of steps including formylation (via the Vilsmeier-Haack reaction) and amidation.[13][14]

Synthetic Pathway to a Sunitinib Intermediate

Caption: Key steps to a Sunitinib intermediate.

Agrochemical Applications

The pyrrole scaffold is also prevalent in the field of agrochemicals, contributing to the development of novel pesticides and herbicides.

Chlorfenapyr is a pro-insecticide that belongs to the pyrrole class of compounds.[15] It is effective against a broad spectrum of insect pests. The synthesis of Chlorfenapyr involves a substituted pyrrole core, and while the exact commercial synthesis routes are proprietary, the fundamental chemistry often relies on building blocks similar to ethyl 5-methyl-1H-pyrrole-3-carboxylate.[16][17] The synthesis of the core pyrrole ring in such complex molecules often follows the principles of established pyrrole syntheses, which are then elaborated through further functional group manipulations.[18]

Part 4: Conclusion and Future Outlook

Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a foundational building block in organic synthesis with significant implications for the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal and agricultural chemists. As the demand for novel, effective, and safe bioactive molecules continues to grow, the importance of such fundamental heterocyclic scaffolds will undoubtedly increase. Future research will likely focus on developing even more efficient and sustainable synthetic methods for this and related pyrrole derivatives, as well as exploring their application in the synthesis of new classes of therapeutic agents and crop protection products.

References

- BenchChem. (2023). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

- Google Patents. (2013).

- Chem-Impex. (n.d.). 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole.

- Wikipedia. (2023). Paal–Knorr synthesis.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- ChemicalBook. (n.d.).

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

- Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology.

- Google Patents. (2012).

- Semantic Scholar. (n.d.). Synthesis of chlorfenapyr.

- AERU, University of Hertfordshire. (2023). Chlorfenapyr (Ref: MK 242).

- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

- Science.gov. (n.d.). pyrrole insecticide chlorfenapyr: Topics.

- National Center for Biotechnology Information. (n.d.). ethyl 5-(hydroxymethyl)

- World Health Organiz

- Smolecule. (2023). The Chemical Synthesis of 4-(Ethoxycarbonyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid.

- SciSpace. (2015).

- National Center for Biotechnology Information. (2023).

- National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity.

- National Center for Biotechnology Information. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

- Mol-Instincts. (n.d.). Compound 5-(ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid.

- Spectrabase. (n.d.). 4-Ethoxycarbonyl-3-methoxycarbonyl-5-methyl-1H-pyrrole-2-carboxylic acid, methyl ester.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 8. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 15. fao.org [fao.org]

- 16. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]

- 18. Synthesis of chlorfenapyr | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: A Guide for Researchers

A comprehensive search for verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound ethyl 5-methyl-1H-pyrrole-3-carboxylate has revealed a significant lack of publicly available, complete experimental datasets. While data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, and other variously substituted pyrrole-3-carboxylates are accessible, a consolidated and verifiable record for the title compound could not be located in scientific literature or chemical databases through the conducted searches.

This guide will therefore proceed by presenting a detailed theoretical analysis based on established principles of spectroscopy and data from closely related analogues. This approach aims to provide researchers with a robust predictive framework for the characterization of ethyl 5-methyl-1H-pyrrole-3-carboxylate.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's architecture. For ethyl 5-methyl-1H-pyrrole-3-carboxylate, the key is to differentiate it from its isomers and confirm the substitution pattern on the pyrrole ring.

Molecular Structure:

Caption: Predicted major fragmentation pathway for ethyl 5-methyl-1H-pyrrole-3-carboxylate.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which would primarily show the protonated molecule [M+H]⁺ at m/z = 168.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

The definitive identification of ethyl 5-methyl-1H-pyrrole-3-carboxylate relies on the synergistic use of these techniques.

Caption: Integrated workflow for structural elucidation.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Ethyl 5-methyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, represents a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the Hantzsch pyrrole synthesis, a classic and versatile method for the construction of the pyrrole ring. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product.

Core Synthesis Methodologies: A Comparative Overview

Several named reactions are prominent in the synthesis of substituted pyrroles, with the Hantzsch, Paal-Knorr, and Knorr syntheses being the most fundamental.

-

Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] It is a highly versatile and reliable method for the preparation of a wide variety of substituted pyrroles.

-

Paal-Knorr Pyrrole Synthesis: This reaction entails the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][3][4] The simplicity of the reaction and the ready availability of starting materials make it a popular choice.

-

Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an active methylene group.

For the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, the Hantzsch synthesis presents a logical and efficient approach, utilizing readily available starting materials.

The Hantzsch Pyrrole Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate proceeds through a series of well-defined steps, as illustrated below. The key starting materials for this specific target are ethyl acetoacetate, chloroacetone (an α-haloketone), and ammonia.

The reaction is believed to initiate with the formation of an enamine from the reaction of the β-ketoester (ethyl acetoacetate) with ammonia.[1] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone (chloroacetone). Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. An alternative mechanistic pathway suggests the initial attack of the enamine on the α-carbon of the haloketone.[1]

Sources

Biological Activity of Substituted Pyrrole-3-Carboxylates: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, substituted pyrrole-3-carboxylates have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of substituted pyrrole-3-carboxylates. We will delve into the key structure-activity relationships that govern their efficacy and explore the established experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the Pyrrole-3-Carboxylate Core

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental building block in a multitude of biologically active molecules.[1][2] Its presence in natural products like heme, vitamin B12, and various alkaloids underscores its evolutionary selection for critical biological functions.[2] In the realm of synthetic medicinal chemistry, the pyrrole scaffold has been successfully incorporated into a range of approved drugs, including the anti-inflammatory agent tolmetin and the cholesterol-lowering drug atorvastatin.[1]

The introduction of a carboxylate group at the 3-position of the pyrrole ring, along with other substitutions, gives rise to the class of substituted pyrrole-3-carboxylates. This substitution pattern has been shown to be a key determinant of the diverse biological activities exhibited by these compounds. Researchers have extensively explored this chemical space, leading to the discovery of potent agents with anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the pyrrole-3-carboxylate core allows for fine-tuning of its pharmacological profile through strategic modification of its substituents, making it an attractive scaffold for the development of targeted therapies.

Synthetic Strategies for Substituted Pyrrole-3-Carboxylates

The efficient synthesis of substituted pyrrole-3-carboxylates is crucial for exploring their structure-activity relationships and advancing lead compounds. Several classical and modern synthetic methodologies are employed, with the Hantzsch and Paal-Knorr pyrrole syntheses being the most prominent.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a widely utilized method for the preparation of substituted pyrroles.[6][7] It involves the condensation reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7][8]

The mechanism of the Hantzsch synthesis begins with the reaction of the amine with the β-ketoester to form an enamine intermediate.[7] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole product.[7][9]

Key Advantages of the Hantzsch Synthesis:

-

Versatility: Allows for the introduction of a wide variety of substituents on the pyrrole ring.

-

Accessibility of Starting Materials: The required β-ketoesters, α-haloketones, and amines are often commercially available or readily synthesized.[10][11][12]

Limitations:

-

Yields: The yields of the Hantzsch synthesis can sometimes be modest.[10][12]

-

Regioselectivity: In some cases, the reaction can lead to the formation of regioisomers.

Recent advancements have focused on improving the efficiency and scope of the Hantzsch synthesis, including the development of one-pot and continuous flow methodologies.[10][11][12][13]

Paal-Knorr Pyrrole Synthesis

Another cornerstone in pyrrole synthesis is the Paal-Knorr reaction. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][14][15][16] The reaction is typically carried out under neutral or weakly acidic conditions.[14]

The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the pyrrole ring.[15] The Paal-Knorr synthesis is known for its simplicity and efficiency in generating highly substituted pyrroles.[17]

Key Advantages of the Paal-Knorr Synthesis:

-

High Yields: Generally provides good to excellent yields of the desired pyrrole products.[17]

-

Simplicity: The reaction conditions are often straightforward.[17]

Limitations:

-

Availability of 1,4-Dicarbonyls: The synthesis of the requisite 1,4-dicarbonyl starting materials can sometimes be challenging.[16]

Modern variations of the Paal-Knorr synthesis have explored the use of greener solvents and catalysts to enhance its environmental friendliness and efficiency.[17][18]

Synthetic Workflow Diagram

Caption: Key synthetic routes to substituted pyrroles.

Anticancer Activity of Substituted Pyrrole-3-Carboxylates

A significant body of research has highlighted the potential of substituted pyrrole-3-carboxylates as potent anticancer agents.[5][19] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives have been identified as potent inhibitors of tubulin polymerization.[20] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds induce a G2/M cell-cycle arrest, leading to the accumulation of cancer cells in the M-phase and subsequent apoptosis.[20]

-

Kinase Inhibition: The pyrrole scaffold has been successfully utilized to design inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain pyrrole-3-carboxamide derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key player in myeloproliferative disorders.[21] Other derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF), crucial mediators of tumor growth and angiogenesis.[22]

-

EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers. Novel pyrrole-3-carboxamide derivatives have been designed as EZH2 inhibitors, demonstrating the ability to reduce the levels of H3K27 trimethylation and increase the expression of downstream tumor suppressor genes.[23]

Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust and reproducible protocol is essential for the initial screening and characterization of the anticancer activity of novel substituted pyrrole-3-carboxylates.[24] The MTT assay is a widely used colorimetric method to assess cell viability.[25][26]

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[27]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[27]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[27]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[27]

Anticancer Screening Workflow

Caption: Workflow for evaluating anticancer potential.

Antimicrobial Activity of Substituted Pyrrole-3-Carboxylates

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[28] Substituted pyrrole-3-carboxylates have demonstrated promising activity against a range of microbial pathogens.[4][29]

Spectrum of Antimicrobial Activity

Derivatives of pyrrole-3-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.[30] For example, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues have exhibited antibacterial activity against Staphylococcus species.[1][4] Furthermore, some pyrrole derivatives have been investigated as potential antituberculosis agents, showing inhibitory activity against Mycobacterium tuberculosis.[4] In addition to antibacterial effects, some synthesized pyrrole derivatives have also displayed antifungal activity against pathogens such as Aspergillus niger and Candida albicans.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32]

Step-by-Step Broth Microdilution Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.[32]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.[32]

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[32]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[31][32]

Antimicrobial Testing Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. | Semantic Scholar [semanticscholar.org]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. grokipedia.com [grokipedia.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. rgmcet.edu.in [rgmcet.edu.in]

- 18. Pyrrole synthesis [organic-chemistry.org]

- 19. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 20. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. benchchem.com [benchchem.com]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While extensive experimental solubility data for this specific molecule is not widely published, this document synthesizes theoretical principles, analysis of analogous structures, and detailed experimental protocols to empower researchers in their work with this compound. We will explore the theoretical underpinnings of solubility, predict the solubility profile of ethyl 5-methyl-1H-pyrrole-3-carboxylate in various solvent classes, and provide a rigorous, step-by-step methodology for its experimental determination.

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of drug discovery, formulation development, and materials science, the solubility of a compound is a cornerstone property that dictates its utility. For a therapeutic agent, sufficient aqueous solubility is often a prerequisite for oral bioavailability. In synthetic chemistry, solvent selection, which is guided by solubility, can significantly impact reaction kinetics, yield, and purity. Therefore, a thorough understanding of a compound's solubility characteristics is not merely an academic exercise but a fundamental necessity for successful research and development.

Pyrrole and its derivatives are prevalent in nature and form the core of many therapeutically active compounds, including anti-inflammatory, antibiotic, and anti-tumor agents.[1] The subject of this guide, ethyl 5-methyl-1H-pyrrole-3-carboxylate, is a member of this important class of molecules. This guide aims to provide a robust framework for understanding and determining its solubility.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The adage "like dissolves like" provides a useful, albeit simplified, guiding principle.[3] This principle is rooted in the concept that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

The key intermolecular forces at play include:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen or nitrogen). The pyrrole ring of ethyl 5-methyl-1H-pyrrole-3-carboxylate contains an N-H group, making it a hydrogen bond donor. The carbonyl group of the ester is a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles will attract each other. The ester functionality in the target molecule imparts a significant dipole moment.

-

London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties and Predicted Solubility Profile of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

While experimental data for ethyl 5-methyl-1H-pyrrole-3-carboxylate is scarce, we can infer its properties and predict its solubility based on its structure and data from analogous compounds.

3.1. Structural Analysis

The structure of ethyl 5-methyl-1H-pyrrole-3-carboxylate features:

-

A heterocyclic aromatic pyrrole ring.

-

An ethyl ester functional group.

-

A methyl group substituent.

-

An N-H group capable of hydrogen bonding.

The presence of the polar ester group and the hydrogen-bonding N-H group suggests that the molecule will have a degree of polarity.

3.2. Predicted Physicochemical Properties

Based on data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, we can estimate the following properties:

| Property | Predicted Value | Rationale |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula C₈H₁₁NO₂. |

| Melting Point | Solid at room temperature | The isomer is a solid with a melting point of 99-102°C.[4] |

| Boiling Point | ~265°C at 760 mmHg | Based on the boiling point of the 2-carboxylate isomer.[4] |

| Density | ~1.1 g/cm³ | Based on the density of the 2-carboxylate isomer.[4] |

3.3. Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle and the structural features of the molecule, we can predict its solubility behavior:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Soluble in alcohols | The molecule has polar groups and can form hydrogen bonds, but the hydrocarbon portions (ethyl and methyl groups) will limit aqueous solubility. A related compound, 1-ethyl pyrrole, has a water solubility of 2783 mg/L.[2] The presence of the ester will likely increase polarity and hydrogen bonding capability, but the overall molecule is still predominantly organic in nature. It is expected to be soluble in polar organic solvents like methanol.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the ester group and can accept hydrogen bonds from the N-H group. A similar pyrrole derivative was found to be soluble in ethyl acetate and acetonitrile.[6] |

| Nonpolar | Toluene, Hexane | Sparingly to poorly soluble | The lack of strong intermolecular forces between the polar solute and nonpolar solvents will likely result in poor solubility. A related pyrrole compound was predicted to be less soluble in non-polar solvents.[5] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its reliability.[7]

4.1. Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

4.1.1. Experimental Protocol

-

Preparation:

-

Add an excess amount of crystalline ethyl 5-methyl-1H-pyrrole-3-carboxylate to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or stirrer.

-

Equilibration time can vary, but 24 to 72 hours is typical to ensure the system has reached a thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution. Ensure the filter material does not adsorb the solute.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectroscopy.

-

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL, g/100mL, or mol/L.

-

4.1.2. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include:

-

Triplicate Measurements: Perform each solubility determination in triplicate to assess reproducibility.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism).

-

Mass Balance: In some cases, a mass balance can be performed to account for all the initial compound.

4.2. Diagram of the Experimental Workflow

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Analysis and Discussion of Solubility Behavior

The solubility of ethyl 5-methyl-1H-pyrrole-3-carboxylate is a result of the interplay between its structural features and the properties of the solvent.

5.1. Role of Functional Groups

-

Pyrrole N-H: This group acts as a hydrogen bond donor, which is crucial for solubility in protic solvents like water and alcohols.

-

Ethyl Ester (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the entire group has a significant dipole moment, promoting interactions with polar solvents.

-

Methyl and Ethyl Groups: These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule, which will limit its solubility in water.

5.2. Solvent-Solute Interactions

The following diagram illustrates the key intermolecular interactions that govern the solubility of ethyl 5-methyl-1H-pyrrole-3-carboxylate in different types of solvents.

Caption: Key intermolecular interactions influencing solubility.

Conclusion

References

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-ethyl-2-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 3284-51-3 (Ethyl 5-methyl-1H-pyrrole-2-carboxylate). Retrieved from [Link]

-

Lviv Polytechnic National University Institutional Repository. (2025). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Retrieved from [Link]

-

Study.com. (n.d.). State the short general principle of solubility, and explain what it means. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-ethyl pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MolPort. (n.d.). Compound methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Coolpharm. (n.d.). ethyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3284-51-3(Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. 3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

discovery and history of ethyl 5-methyl-1H-pyrrole-3-carboxylate

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the foundational synthesis and historical development of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate, a key heterocyclic building block in modern medicinal chemistry.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in the realm of biological activity and drug design. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of natural products and synthetic pharmaceuticals.[1] Derivatives of pyrrole are integral to vital biological molecules such as heme, chlorophyll, and vitamin B12.[2] In modern drug discovery, the pyrrole nucleus is a recurring motif in compounds exhibiting anticancer, antibacterial, anti-inflammatory, and antipsychotic properties, underscoring the enduring importance of synthetic routes to functionalized pyrroles.[1][3]

Ethyl 5-methyl-1H-pyrrole-3-carboxylate, in particular, represents a synthetically versatile intermediate. The ester at the 3-position and the methyl group at the 5-position offer distinct points for further chemical elaboration, making it a valuable precursor for complex molecular architectures.

Foundational Syntheses: The Dawn of Pyrrole Chemistry

The late 19th century was a fertile period for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the pyrrole ring. The discovery of ethyl 5-methyl-1H-pyrrole-3-carboxylate is not attributable to a single, isolated event but is rather the logical outcome of these pioneering reactions developed by chemical luminaries like Arthur Hantzsch and Ludwig Knorr.[4][5]

The Hantzsch Pyrrole Synthesis (ca. 1890)

The most direct and historically significant route to ethyl 5-methyl-1H-pyrrole-3-carboxylate is the Hantzsch Pyrrole Synthesis. First reported by Arthur Hantzsch, this method classically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][6]

The selection of starting materials is causal to the final product structure:

-

Ethyl Acetoacetate provides the carbon backbone for C3, C4, and the ethyl carboxylate group. Its active methylene group is crucial for the initial nucleophilic attack.

-

Chloroacetone (an α-haloketone) supplies the C5 and the C5-methyl group, as well as the C2 of the pyrrole ring. The halogen provides a leaving group for the final cyclization step.

-

Ammonia serves as the nitrogen source for the heterocycle.

The reaction proceeds through a logical sequence of condensation and cyclization, demonstrating a powerful strategy for ring formation.[6] Despite its elegance, the Hantzsch synthesis was not extensively utilized in the 80 years following its discovery, though its utility for creating diversely substituted pyrroles is now well-recognized.[4][7]

Reaction Mechanism: Hantzsch Pyrrole Synthesis

The mechanism involves an initial formation of an enamine from the β-ketoester and ammonia, which then acts as the key nucleophile.

Caption: Logical workflow of the Hantzsch Pyrrole Synthesis.

The Knorr Pyrrole Synthesis (ca. 1884)

Developed by Ludwig Knorr, this seminal reaction involves the condensation of an α-amino-ketone with a β-ketoester.[8][9] While not the most direct route to the title compound, it is a cornerstone of pyrrole chemistry. The primary challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense.[8] This is ingeniously overcome by preparing the α-amino-ketone in situ. Typically, a ketone is nitrosated and then reduced (e.g., with zinc dust in acetic acid) in the presence of the second carbonyl component.[8][9]

To synthesize a compound like ethyl 5-methyl-1H-pyrrole-3-carboxylate via this route, one would conceptually react ethyl 3-oxobutanoate (ethyl acetoacetate) with aminoacetone.

Comparative Analysis of Historical Synthetic Routes

The choice between the Hantzsch and Knorr syntheses depends on the availability of starting materials and the desired substitution pattern. For the title compound, the Hantzsch approach is more convergent and utilizes more readily available precursors.

| Feature | Hantzsch Synthesis | Knorr Synthesis | Paal-Knorr Synthesis |

| Starting Materials | β-ketoester, α-haloketone, Ammonia/Amine[6] | α-amino-ketone, β-ketoester[8] | 1,4-dicarbonyl compound, Ammonia/Amine[10] |

| Key Advantage | Convergent; readily available starting materials. | High yields for specific substitution patterns. | Simple starting materials for symmetrical pyrroles. |

| Key Disadvantage | Can produce furan byproducts.[7] | Requires in situ generation of unstable α-amino-ketones.[8] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |

| Applicability to Title Compound | High: Direct combination of ethyl acetoacetate, chloroacetone, and ammonia. | Moderate: Requires in situ formation of aminoacetone to react with ethyl acetoacetate. | Low: Requires a specific 1,4-dicarbonyl precursor that is not readily available. |

Modern Laboratory Protocol: Hantzsch Synthesis

This protocol details a reliable, contemporary method for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, grounded in the classical Hantzsch reaction. The procedure is self-validating; successful formation of the product confirms the sequential formation of the enamine intermediate, subsequent C-C bond formation, and final cyclization/aromatization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 |

| Chloroacetone | 92.52 | 9.3 g (7.8 mL) | 0.10 |

| Ammonium acetate | 77.08 | 15.4 g | 0.20 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NaHCO₃(aq) | - | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.10 mol), chloroacetone (9.3 g, 0.10 mol), and ammonium acetate (15.4 g, 0.20 mol).

-

Causality: Ammonium acetate serves as both the ammonia source and a buffer. Using it in excess ensures the equilibrium for enamine formation is favorable.

-

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture to ensure all solids are dissolved.

-

Causality: Acetic acid acts as a polar protic solvent and a catalyst, facilitating both the enamine formation and the subsequent dehydration steps.

-

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 2 hours. The solution will typically darken to a brown or reddish-brown color.

-

Causality: Thermal energy is required to overcome the activation barriers for the condensation and cyclization steps.

-

-

Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of ice-cold water. A precipitate may form.

-

Causality: Pouring the acidic reaction mixture into water precipitates the organic product, which has low water solubility, while retaining ionic byproducts in the aqueous phase.

-

-

Work-up - Neutralization & Extraction: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product with diethyl ether (3 x 75 mL).

-

Causality: Neutralization removes the acetic acid catalyst. Extraction with an organic solvent isolates the desired pyrrole from the aqueous layer.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or viscous oil. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

ethyl 5-methyl-1H-pyrrole-3-carboxylate theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is both complex and resource-intensive. Pyrrole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including atorvastatin and sunitinib.[1][2] Their versatile structure, characterized by a five-membered aromatic ring with one nitrogen atom, allows for a rich tapestry of chemical modifications and biological interactions.[3] The nitrogen atom's capacity for hydrogen bonding is particularly crucial for a drug's ability to bind effectively to its target enzyme or receptor.[1]

Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a key heterocyclic intermediate, valued for its role in the synthesis of more complex, biologically active compounds.[4] Understanding its intrinsic electronic and structural properties is not merely an academic exercise; it is a critical step in rationally designing next-generation therapeutics. This guide provides an in-depth exploration of this molecule, demonstrating how a synergistic approach combining experimental characterization with robust computational modeling can elucidate its behavior and unlock its full potential.

We will move beyond a simple recitation of data, focusing instead on the causality behind our analytical choices. Why is a specific computational method chosen? How do theoretical predictions validate and enrich experimental findings? By answering these questions, we aim to provide researchers, scientists, and drug development professionals with a practical framework for applying these techniques to their own work.

Molecular Synthesis and Spectroscopic Characterization

Before any computational analysis can be trusted, it must be benchmarked against experimental reality. The synthesis and subsequent spectroscopic confirmation of the title compound provide the essential ground truth upon which our theoretical models are built.

Synthesis Pathway: The Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This approach is favored for its operational simplicity and the accessibility of its starting materials.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-oxopentanoate (1 equivalent) and 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents) in glacial acetic acid (50 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-methyl-1H-pyrrole-3-carboxylate as a solid.

Spectroscopic Verification: The Molecular Fingerprint

Spectroscopy provides the first tangible evidence of a successful synthesis. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, confirming the presence of key functional groups and detailing the molecule's structural framework, respectively.[5]

FT-IR spectroscopy is indispensable for identifying the characteristic vibrations of molecular bonds, thereby confirming the presence of essential functional groups. For our title compound, the key expected vibrations are the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and various C-H and C-N stretches.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Pyrrole N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Ester C=O | 1680 - 1710 | Stretching |

| Pyrrole C=C | 1500 - 1600 | Ring Stretching |

| Ester C-O | 1100 - 1300 | Stretching |

Table 1: Characteristic FT-IR vibrational frequencies for Ethyl 5-methyl-1H-pyrrole-3-carboxylate.

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment, allowing for unambiguous structural assignment.

-

¹H NMR: We expect to see distinct signals for the pyrrole N-H proton, two distinct aromatic protons on the pyrrole ring, the methyl group attached to the ring, and the ethyl group of the ester (a quartet for the -CH₂- and a triplet for the -CH₃).

-

¹³C NMR: The carbon spectrum will show signals for the ester carbonyl carbon, the four unique carbons of the pyrrole ring, the ring's methyl carbon, and the two carbons of the ethyl ester group.

These experimental spectra serve as the definitive benchmark for our computational results. A close agreement between the calculated and observed spectra validates the accuracy of our chosen theoretical model.[6]

The Computational Microscope: A DFT-Based Investigation

With the molecular structure confirmed experimentally, we turn to computational chemistry to explore its electronic properties. Density Functional Theory (DFT) is our tool of choice, offering an excellent balance of accuracy and computational cost for molecules of this size.[7] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for providing reliable geometric and electronic data for organic systems.[6][8]

The Computational Workflow

A rigorous computational study follows a structured, multi-step process. Each step builds upon the last, providing a progressively deeper understanding of the molecule's behavior.

-

Structure Input: Build the initial 3D structure of ethyl 5-methyl-1H-pyrrole-3-carboxylate using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and adjusts their positions until a stable, low-energy conformation is found.

-